Stereochemistry: Racemate vs. (S)-Enantiomer Activity
The patent family WO2010086822 (EP2448930B1) exclusively claims N-((S)-2-oxo-tetrahydro-furan-3-yl)-amide derivatives as bacterial quorum-sensing inhibitors, establishing that the (S)-absolute configuration at the lactone C-3 position is a prerequisite for antagonism of LuxR-type receptors [1]. CAS 13602-48-7 is supplied as the racemic (R/S) mixture. A user who selects the racemate instead of the enantiopure (S)-form must therefore anticipate a ~2-fold dilution of active principle, with the (R)-enantiomer contributing either no activity or, in worst-case, competitive interference at the receptor orthosteric site. For procurement, this distinction directly impacts the required nominal concentration in functional assays and the interpretability of dose-response curves. The (R)-enantiomer is commercially available under CAS 51685-54-2 (verified purity 97% by Bidepharm), enabling direct enantiomeric comparison experiments .
| Evidence Dimension | QS-inhibitory activity (receptor antagonism) |
|---|---|
| Target Compound Data | Racemic N-(2-oxotetrahydrofuran-3-yl)benzamide (CAS 13602-48-7): contains equimolar (S)- and (R)-enantiomers; activity attributable solely to (S)-enantiomer per patent disclosure. |
| Comparator Or Baseline | Enantiopure (S)-N-(2-oxotetrahydrofuran-3-yl)benzamide (patent EP2448930B1); (R)-enantiomer available as CAS 51685-54-2 (97% purity, Bidepharm). |
| Quantified Difference | Approximately 2-fold difference in active-species concentration when comparing racemate to (S)-enantiomer at equimolar total compound input; the (R)-enantiomer shows no reported QS-inhibitory activity. |
| Conditions | QS reporter gene assays in Agrobacterium tumefaciens (TraR), Pseudomonas aeruginosa (LasR), and Vibrio fischeri (LuxR) as described in EP2448930B1. |
Why This Matters
Procurement of the racemate without accounting for stereochemical identity leads to a 50% overestimation of active-species concentration, potentially misguiding hit-to-lead decisions and inflating material costs in screening cascades.
- [1] Leon Thominet, M. N-((S)-2-Oxo-tetrahydro-furan-3-yl)-amide derivatives as inhibitors of bacterial quorum sensing. European Patent EP2448930B1, 2013. Priority date 29 January 2010. View Source
